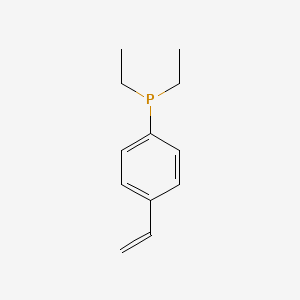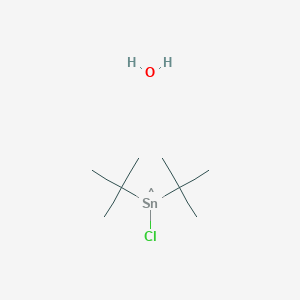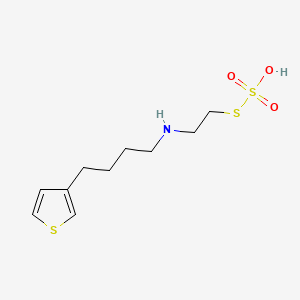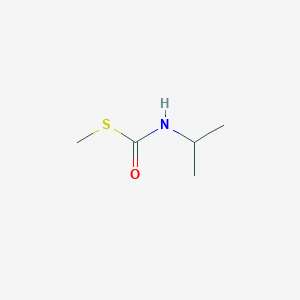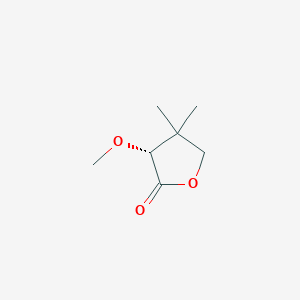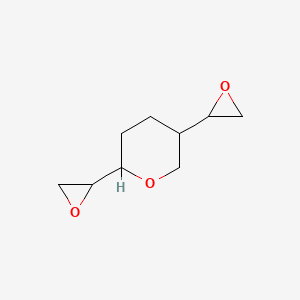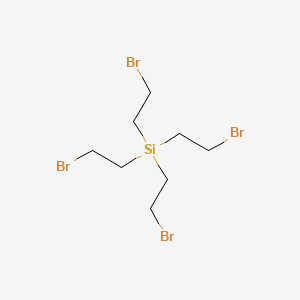
Tetrakis(2-bromoethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2-bromoethyl)silane is an organosilicon compound with the chemical formula C8H16Br4Si. It is a tetrahedral molecule where a silicon atom is bonded to four 2-bromoethyl groups. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrakis(2-bromoethyl)silane can be synthesized through the reaction of silicon tetrachloride with 2-bromoethanol in the presence of a base. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{HOCH}_2\text{CH}_2\text{Br} \rightarrow \text{Si(OCH}_2\text{CH}_2\text{Br})_4 + 4 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(2-bromoethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form tetrakis(2-ethyl)silane.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of a base or a catalyst.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Reduction Reactions: The major product is tetrakis(2-ethyl)silane.
Oxidation Reactions: Products include silanol or siloxane derivatives.
Applications De Recherche Scientifique
Tetrakis(2-bromoethyl)silane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: this compound is used in the production of specialty polymers and as a cross-linking agent in the manufacture of advanced materials.
Mécanisme D'action
The mechanism of action of tetrakis(2-bromoethyl)silane involves its ability to undergo substitution and addition reactions. The bromine atoms act as leaving groups, allowing the silicon atom to form bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex organosilicon compounds and in the modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrakis(4-bromophenyl)silane
- Tetrakis(phenylethynyl)silane
- Silicon tetrakis(trifluoromethanesulfonate)
Uniqueness
Tetrakis(2-bromoethyl)silane is unique due to its specific structure, which allows for versatile reactivity and the formation of a wide range of derivatives. Its tetrahedral geometry and the presence of bromine atoms make it a valuable intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
51664-49-4 |
|---|---|
Formule moléculaire |
C8H16Br4Si |
Poids moléculaire |
459.91 g/mol |
Nom IUPAC |
tetrakis(2-bromoethyl)silane |
InChI |
InChI=1S/C8H16Br4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12/h1-8H2 |
Clé InChI |
RRSDFIVXJVMQTP-UHFFFAOYSA-N |
SMILES canonique |
C(CBr)[Si](CCBr)(CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)

![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)
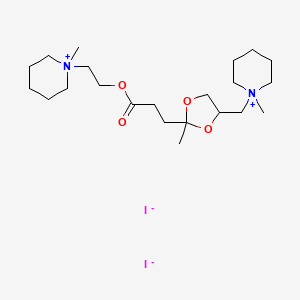
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
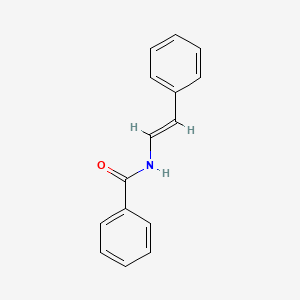
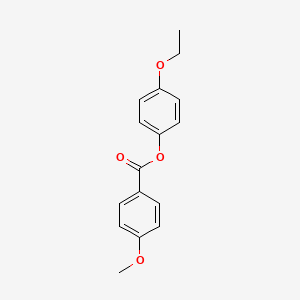
![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
